molecular formula C12H13NO4 B11727833 3-{[(4-Methoxyphenyl)methyl]carbamoyl}prop-2-enoic acid

3-{[(4-Methoxyphenyl)methyl]carbamoyl}prop-2-enoic acid

Cat. No.: B11727833
M. Wt: 235.24 g/mol
InChI Key: WPUCZNLYVFBPAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Methoxyphenyl)methyl]carbamoyl}prop-2-enoic acid typically involves the reaction of 4-methoxybenzylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Methoxyphenyl)methyl]carbamoyl}prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbamoyl group would produce an amine derivative .

Scientific Research Applications

3-{[(4-Methoxyphenyl)methyl]carbamoyl}prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(4-Methoxyphenyl)methyl]carbamoyl}prop-2-enoic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(4-Methoxyphenyl)methyl]carbamoyl}prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, carbamoyl group, and prop-2-enoic acid moiety make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H13NO4/c1-17-10-4-2-9(3-5-10)8-13-11(14)6-7-12(15)16/h2-7H,8H2,1H3,(H,13,14)(H,15,16)

InChI Key

WPUCZNLYVFBPAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C=CC(=O)O

Origin of Product

United States

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